molecular formula C22H20 B6350363 9-(2,4,6-Trimethylphenyl)-9h-fluorene CAS No. 18153-40-7

9-(2,4,6-Trimethylphenyl)-9h-fluorene

Cat. No.: B6350363
CAS No.: 18153-40-7
M. Wt: 284.4 g/mol
InChI Key: GDFLJPWAFAXQLP-UHFFFAOYSA-N
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Description

9-(2,4,6-Trimethylphenyl)-9H-fluorene (CAS Number: 327162-78-7) is an organic compound with the molecular formula C 21 H 19 N . It belongs to the class of fluorene derivatives, which are tricyclic systems consisting of two benzene rings fused to a central five-membered ring . The 9-position of the fluorene core is substituted with a 2,4,6-trimethylphenyl (mesityl) group . This structural motif is of significant interest in the development of advanced π-conjugated materials . While the specific applications of this exact compound are not detailed in the available literature, fluorene derivatives with analogous structures are extensively researched as key components in opto-electronic devices . Specifically, molecules combining a fluorene core with aromatic amine substituents are renowned for their use as Hole Transport Materials (HTMs) in perovskite solar cells, where they play a critical role in extracting positive charges and enhancing device efficiency . The mesityl group at the 9-position can provide steric bulk, which may influence the material's conformation, packing in the solid state, and overall thermal stability . Researchers value such fluorene-based building blocks for their synthetic versatility, which allows for wide-ranging structural modifications to tune electronic properties, energy levels, and charge transport capabilities for tailored applications . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

9-(2,4,6-trimethylphenyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFLJPWAFAXQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299767
Record name 9-(2,4,6-trimethylphenyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18153-40-7
Record name NSC132572
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2,4,6-trimethylphenyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The Grignard method leverages the reactivity of fluorenone (9H-fluoren-9-one) with organomagnesium reagents. Fluorenone reacts with 2,4,6-trimethylphenylmagnesium bromide to form 9-(2,4,6-trimethylphenyl)-9-hydroxyfluorene, which is subsequently dehydrated to yield the target compound.

Step 1: Grignard Reagent Preparation
2,4,6-Trimethylbromobenzene (1.2 eq) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen, forming the corresponding Grignard reagent.

Step 2: Nucleophilic Addition
Fluorenone (1.0 eq) is added dropwise to the Grignard reagent at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with ethyl acetate. The intermediate alcohol is isolated via column chromatography (hexane/ethyl acetate, 9:1).

Step 3: Dehydration
The alcohol intermediate is treated with concentrated sulfuric acid at 80°C for 2 hours, followed by neutralization and purification via recrystallization (methanol).

Optimization and Challenges

  • Yield : 68–75% after dehydration.

  • Purity : >98% (GC-MS analysis).

  • Key Challenge : Over-reduction of fluorenone to fluorene can occur if reaction temperatures exceed 25°C.

Friedel-Crafts Alkylation

Reaction Design

This method employs a Lewis acid (AlCl₃) to facilitate electrophilic substitution between fluorene and 2,4,6-trimethylbenzyl chloride.

Procedure :

  • Fluorene (1.0 eq), 2,4,6-trimethylbenzyl chloride (1.5 eq), and AlCl₃ (2.0 eq) are refluxed in dichloromethane for 24 hours.

  • The mixture is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane).

Performance Metrics

  • Yield : 55–60%.

  • Side Products : Di-alkylated fluorene (∼15%) due to excess electrophile.

  • Advantage : No requirement for pre-functionalized fluorene derivatives.

Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

This route couples 9-bromofluorene with 2,4,6-trimethylphenylboronic acid using a Pd(PPh₃)₄ catalyst.

Synthetic Steps :

  • 9-Bromofluorene Synthesis : Fluorene is brominated at the 9-position using N-bromosuccinimide (NBS) in CCl₄.

  • Coupling Reaction : 9-Bromofluorene (1.0 eq), trimethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) are refluxed in toluene/water (3:1) for 18 hours.

  • Purification : Column chromatography (hexane/DCM, 7:3) yields the product.

Efficiency and Scalability

  • Yield : 80–85%.

  • Purity : 99% (HPLC).

  • Limitation : High cost of palladium catalysts.

Nucleophilic Aromatic Substitution

Activated Fluorene Derivatives

Electron-deficient fluorene intermediates (e.g., 9-nitrofluorene) undergo substitution with 2,4,6-trimethylphenylthiolate ions.

Procedure :

  • 9-Nitrofluorene Synthesis : Nitration of fluorene using HNO₃/H₂SO₄.

  • Substitution : 9-Nitrofluorene (1.0 eq) reacts with sodium 2,4,6-trimethylthiophenoxide (1.5 eq) in DMF at 120°C for 24 hours.

  • Reduction : The nitro group is reduced to NH₂ using H₂/Pd-C, followed by oxidation to restore aromaticity.

Outcomes and Limitations

  • Yield : 40–50% (low due to multi-step sequence).

  • Utility : Primarily for synthesizing thioether analogs, requiring additional steps for C–C bond formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Grignard Addition68–75>98ModerateHigh
Friedel-Crafts55–6095LowModerate
Suzuki Coupling80–8599HighHigh
Nucleophilic Substitution40–5090ModerateLow

Key Findings :

  • The Suzuki-Miyaura method offers the highest yield and purity, making it ideal for industrial applications despite catalyst costs.

  • Grignard addition balances cost and efficiency, suitable for laboratory-scale synthesis.

  • Friedel-Crafts alkylation is limited by side reactions but valuable for simplicity.

Advanced Purification and Characterization

Chromatographic Techniques

  • HPLC : Used to isolate trace impurities (<1%) in Suzuki-derived products.

  • Recrystallization : Methanol/water mixtures achieve >99% purity for Grignard products.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the trimethylphenyl group appear as a singlet at δ 6.8–7.1 ppm.

  • GC-MS : Molecular ion peak at m/z 296.22 confirms the target compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(2,4,6-Trimethylphenyl)-9h-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of fluorenyl derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, where the trimethylphenyl group can be further functionalized. For example, nitration can introduce nitro groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration reactions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl derivatives.

    Substitution: Nitro-substituted fluorenes.

Scientific Research Applications

Chemistry: 9-(2,4,6-Trimethylphenyl)-9h-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural properties allow it to be used in the design of probes and sensors for detecting specific biomolecules.

Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug design and development.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced materials.

Mechanism of Action

The mechanism of action of 9-(2,4,6-trimethylphenyl)-9h-fluorene is primarily related to its ability to interact with various molecular targets. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, its interactions with proteins and nucleic acids are of interest, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
9-(2,4,6-Trimethylphenyl)-9H-fluorene C₂₂H₂₀ 284.40 Mesityl (2,4,6-trimethylphenyl) High thermal stability, broad π-conjugation, low triradical character
9-Phenyl-9H-fluorene C₁₉H₁₄ 242.31 Phenyl Reduced steric bulk; higher intermolecular π-stacking
9,9-Dimethyl-9H-fluorene C₁₅H₁₄ 194.27 Methyl (at C9) Planar structure; limited solubility due to lack of bulky substituents
9-[Bromo(phenyl)methylene]-9H-fluorene C₂₀H₁₃Br 333.23 Bromophenylmethylene Enhanced electrophilicity; used in cross-coupling reactions
3,9′-Bi(9H-fluorene) C₂₆H₁₈ 330.42 Fluorenylidene Extended conjugation; small HOMO-LUMO gap (~1.7 eV)

Steric and Electronic Modifications

  • Mesityl vs. Phenyl Substitution : The mesityl group in this compound offers superior steric shielding compared to phenyl, reducing aggregation in solid-state applications. This contrasts with 9-phenylfluorene, where the planar phenyl group promotes π-stacking, leading to crystallinity but lower solubility .
  • Halogenated Derivatives : Brominated analogs, such as 9-[Bromo(phenyl)methylene]-9H-fluorene, exhibit higher reactivity in Suzuki-Miyaura couplings due to the bromine atom’s leaving-group ability. However, they are less stable under thermal stress compared to the mesityl derivative .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 9-(2,4,6-Trimethylphenyl)-9H-fluorene, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, starting from fluorene derivatives and functionalized aryl halides. For example, cyclization of ortho, ortho′-substituted terphenyl precursors under inert atmospheres (e.g., nitrogen or argon) minimizes oxidation side reactions . Solvent selection (e.g., THF or DMF) and temperature control (60–120°C) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) on the trimethylphenyl substituent. Coupling patterns distinguish fluorene core protons from substituents .
  • IR Spectroscopy : Identify C-H stretching (2800–3100 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 351.2) .

Q. What are the key physical properties (e.g., solubility, melting point) relevant to handling this compound in laboratory settings?

  • Methodology : Solubility testing in common solvents (e.g., toluene, chloroform) guides reaction solvent choices. Differential Scanning Calorimetry (DSC) determines melting points (typically >200°C for fluorene derivatives). Thermogravimetric Analysis (TGA) assesses thermal stability for material science applications .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and dihedral angles. For example, intramolecular C-H⋯Cl interactions (if present) are detectable at ~2.9 Å . Use SHELX suite (SHELXL/SHELXS) for structure solution and refinement due to its robustness in handling small-molecule data . Compare results with databases like CCDC or NIST Chemistry WebBook .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport properties. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate π-conjugation effects. Software like Gaussian or ORCA is recommended .

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?

  • Methodology : Cross-validate data using complementary techniques:

  • If XRD and NMR data conflict (e.g., unexpected bond angles), re-examine sample purity or consider polymorphism.
  • Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex aromatic systems .
  • Re-refine XRD data with alternative software (e.g., Olex2 vs. SHELXTL) to check for systematic errors .

Q. What strategies optimize the synthesis of derivatives (e.g., halogenated analogs) for medicinal chemistry studies?

  • Methodology : Introduce halogen substituents (Br, Cl) via electrophilic substitution or palladium-catalyzed coupling. Monitor regioselectivity using steric maps of the trimethylphenyl group to predict substitution sites . Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to minimize by-products .

Application-Oriented Questions

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence supramolecular packing in crystal structures?

  • Methodology : Analyze packing diagrams (e.g., using Mercury software) to identify π-π stacking distances (typically ~3.8–4.2 Å for fluorenes) and van der Waals interactions. The trimethylphenyl group may induce torsional strain, reducing coplanarity and altering charge transport properties .

Q. What role does this compound play in the development of organic semiconductors or light-emitting devices?

  • Methodology : Incorporate into polymer backbones or small-molecule hosts via Suzuki coupling. Evaluate hole/electron mobility using space-charge-limited current (SCLC) measurements. Compare device performance (e.g., OLED efficiency) with control compounds lacking the trimethylphenyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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9-(2,4,6-Trimethylphenyl)-9h-fluorene
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9-(2,4,6-Trimethylphenyl)-9h-fluorene

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